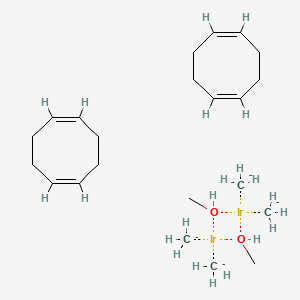
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The term “Di-” is often used as a prefix in chemistry to indicate the presence of two identical functional groups within a molecule. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups.
Preparation Methods
Diazonium salts are typically prepared through a process called diazotization. This involves the reaction of a primary aromatic amine with nitrous acid, which is usually generated in situ by reacting sodium nitrite (NaNO₂) with a mineral acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (below 5°C) to ensure the stability of the diazonium salt .
Chemical Reactions Analysis
Diazonium salts undergo a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (OH), halides (Cl, Br, I), and cyano (CN) groups.
Coupling Reactions: Diazonium salts can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Reduction and Oxidation: Diazonium salts can be reduced to form hydrazines or oxidized to form nitro compounds.
Scientific Research Applications
Diazonium salts have a wide range of applications in scientific research:
Organic Synthesis: They are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Material Science: Diazonium salts are employed in the functionalization of surfaces and the preparation of advanced materials.
Biological Applications: They are used in the modification of biomolecules and the development of biosensors.
Mechanism of Action
The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R−N₂⁺), which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the formation of new bonds with nucleophiles such as phenols and amines .
Comparison with Similar Compounds
Diazonium salts are unique due to their ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. Similar compounds include:
Azo Compounds: Formed by the coupling of diazonium salts with aromatic compounds, characterized by the presence of a nitrogen bridge.
Hydrazines: Formed by the reduction of diazonium salts, containing two nitrogen atoms bonded to each other.
Nitro Compounds: Formed by the oxidation of diazonium salts, containing a nitro group (NO₂) attached to an aromatic ring .
Diazonium salts stand out due to their versatility and the ease with which they can be transformed into a variety of functional groups, making them invaluable in both academic and industrial settings.
Properties
Molecular Formula |
C22H44Ir2O2-4 |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |
InChI |
InChI=1S/2C8H12.2CH4O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;4*1H3;;/q;;;;4*-1;;/b2*2-1-,8-7-;;;;;;;; |
InChI Key |
UIDUZRQGYMWDLR-SXGOCSEPSA-N |
Isomeric SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


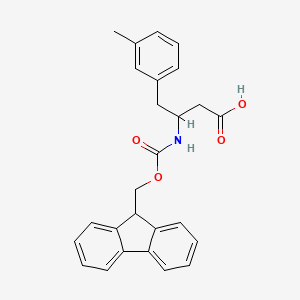
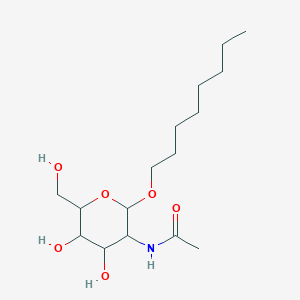

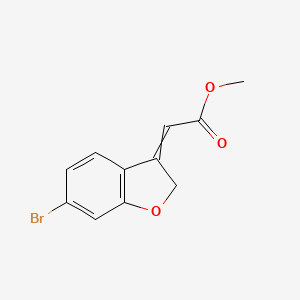
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)


![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
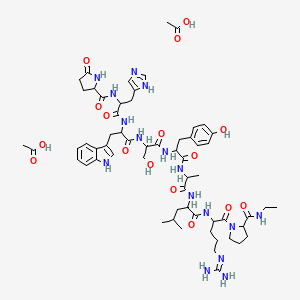
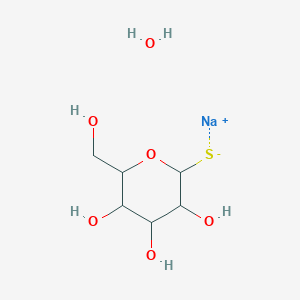
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
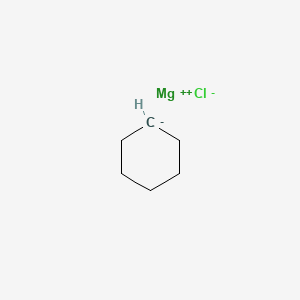
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
